Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

Catalog No.
S749938
CAS No.
5804-73-9
M.F
C9H10ClNO4S
M. Wt
263.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl chloride, 5-(acetylamino)-2-methox...

CAS Number

5804-73-9

Product Name

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

IUPAC Name

5-acetamido-2-methoxybenzenesulfonyl chloride

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)

InChI Key

VWKRNDWDKNOMAD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Synthesis of Organic Compounds:

5-(Acetylamino)-2-methoxybenzenesulfonyl chloride (5-AMBS-Cl) is a versatile building block used in the synthesis of various organic compounds. Its sulfonyl chloride group acts as an electrophile, readily undergoing nucleophilic substitution reactions with diverse nucleophiles. This allows for the introduction of the 5-AMBS moiety into various organic molecules, leading to the formation of new compounds with potential applications in drug discovery, materials science, and other fields [].

Bioconjugation:

5-AMBS-Cl can be employed for bioconjugation, a technique used to attach small molecules to biomolecules like proteins and antibodies. The reactive sulfonyl chloride group can react with the amine groups present in these biomolecules, forming a stable covalent bond. This technique allows researchers to label biomolecules with various functionalities, enabling them to study their properties, track their location within cells, or even modify their function [].

Targeted Drug Delivery:

The specific reactivity of 5-AMBS-Cl can be exploited for targeted drug delivery. By attaching this moiety to a drug molecule, researchers can design drug conjugates that selectively target specific cells or tissues. The 5-AMBS group can be designed to respond to specific biological cues, such as the presence of a certain enzyme or a change in the cellular environment, releasing the drug only at the desired location [].

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is an organic compound with the molecular formula C9H10ClNO4SC_9H_{10}ClNO_4S and a molecular weight of approximately 263.7 g/mol. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxy and an acetylamino group. It is commonly referred to by its systematic name and is recognized for its role as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamides.
  • Acylation Reactions: The acetylamino group can participate in acylation, allowing the compound to act as an acylating agent for amines and alcohols.
  • Hydrolysis: In the presence of water, benzenesulfonyl chloride can hydrolyze to form benzenesulfonic acid and hydrochloric acid .

The biological activity of benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- primarily stems from its role in drug development. It has been investigated for its potential as an intermediate in synthesizing compounds that exhibit anti-inflammatory and analgesic properties. The compound's ability to modify biological molecules makes it valuable in medicinal chemistry .

Several methods have been developed for synthesizing benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-. Common synthesis routes include:

  • Direct Sulfonation: Starting from 5-(acetylamino)-2-methoxyaniline, sulfonation can be performed using chlorosulfonic acid or sulfur trioxide.
  • Acetylation Followed by Sulfonation: Acetylation of 2-methoxyaniline followed by subsequent treatment with benzenesulfonyl chloride.
  • Refluxing with Thionyl Chloride: Reacting the corresponding amine with thionyl chloride to yield the desired sulfonamide derivative .

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is utilized in various applications:

  • Pharmaceutical Industry: As an intermediate in the synthesis of drugs targeting pain relief and inflammation.
  • Chemical Research: Employed in proteomics research for labeling and modifying peptides and proteins.
  • Organic Synthesis: Used as a reagent for synthesizing other complex organic molecules .

Interaction studies involving benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- have focused on its reactivity with nucleophiles and biological targets. These studies help elucidate its mechanism of action in drug development and its potential effects on biological systems. The compound's interactions are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
BenzenesulfonamideC6H7N1O2SC_6H_7N_1O_2SLacks the acetylamino group; used as a sulfa drug.
4-AcetylanilineC9H11N1OC_9H_{11}N_1OContains an acetamido group but lacks sulfonate functionality.
MethanesulfonamideC1H3N1O2SC_1H_3N_1O_2SA simpler sulfonamide without aromatic systems.

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is unique due to its specific combination of functional groups that enhance its reactivity and applicability in medicinal chemistry compared to these similar compounds .

The discovery of benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (CAS 5804-73-9) is rooted in the broader development of sulfonyl chloride chemistry during the mid-20th century. Sulfonyl chlorides gained prominence as versatile intermediates in organic synthesis, particularly for introducing sulfonamide and sulfonate functional groups. While the exact date of this compound’s first synthesis is not explicitly documented, its structural analogs, such as toluenesulfonyl chloride, were widely studied in the 1950s–1970s for pharmaceutical and materials science applications. The introduction of electron-donating substituents (e.g., methoxy and acetylamino groups) to the benzene ring marked a strategic advancement in tailoring sulfonyl chlorides for specialized synthetic applications.

Nomenclature and Systematic Naming Conventions

The systematic IUPAC name 5-(acetylamino)-2-methoxybenzenesulfonyl chloride reflects the substituents’ positions on the benzene ring:

  • Sulfonyl chloride (-SO₂Cl) is assigned position 1.
  • Methoxy (-OCH₃) occupies position 2.
  • Acetylamino (-NHCOCH₃) is at position 5.

Common synonyms include N-acetyl-6-methoxymetanilyl chloride and 5-acetamido-2-methoxybenzenesulfonyl chloride, both derived from historic naming conventions in sulfa drug research.

Chemical Registry Identifiers

CAS Number (5804-73-9)

The CAS Registry Number 5804-73-9 uniquely identifies this compound in chemical databases, ensuring accurate tracking in research and commerce.

EC Number (227-358-2)

The EC Number 227-358-2 classifies it under the European Community’s regulatory framework for chemical substances.

Other Identification Systems

  • InChIKey: VWKRNDWDKNOMAD-UHFFFAOYSA-N (computational identifier for molecular structure).
  • SMILES: O=C(Nc1ccc(OC)c(S(=O)(=O)Cl)c1)C (simplified molecular input line entry system).
  • PubChem CID: 79866 (public compound database entry).

Positioning Within Sulfonyl Chloride Family of Compounds

This compound belongs to the aryl sulfonyl chloride subclass, characterized by a benzene ring modified with a sulfonyl chloride group. Key distinctions from simpler analogs like benzenesulfonyl chloride (CAS 98-09-9) include:

  • Electron-donating substituents: The methoxy and acetylamino groups reduce the electrophilicity of the sulfonyl chloride compared to unsubstituted analogs, moderating its reactivity in nucleophilic substitutions.
  • Steric effects: The ortho-methoxy group introduces steric hindrance, influencing regioselectivity in reactions.
PropertyBenzenesulfonyl Chloride, 5-(Acetylamino)-2-Methoxy-Benzenesulfonyl Chloride (Unsubstituted)
Molecular FormulaC₉H₁₀ClNO₄SC₆H₅ClO₂S
Molecular Weight (g/mol)263.7176.62
Melting Point (°C)149–15114–16
Boiling Point (°C)477.2 (predicted)120 (decomposes)

Significance in Organic Synthesis

This compound serves as a critical intermediate in:

  • Sulfonamide Synthesis: Reacts with amines to form sulfonamides, a class of compounds with antimicrobial and enzymatic inhibitory properties.
  • Bioconjugation: The sulfonyl chloride group binds to primary amines in proteins, enabling the creation of fluorescent or therapeutic conjugates.
  • Chromatography: Used in reverse-phase HPLC for analyzing pharmaceutical impurities.

Structural and Physicochemical Properties

Molecular Architecture

The molecule features a benzene ring with three substituents:

  • Sulfonyl chloride at position 1: A highly electrophilic site for nucleophilic attack.
  • Methoxy group at position 2: Electron-donating via resonance, stabilizing adjacent positive charges.
  • Acetylamino group at position 5: Provides hydrogen-bonding capability and modulates solubility.

Spatial Arrangement:

  • The ortho-methoxy group creates a 60° dihedral angle with the benzene ring, inducing steric strain.
  • The acetylamino group adopts a planar conformation due to resonance with the carbonyl group.

Spectral Characterization

  • IR Spectroscopy: Peaks at 1378 cm⁻¹ (S=O asymmetric stretch) and 1173 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.
  • ¹H NMR (CDCl₃): δ 2.01 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 6.80–7.40 (m, 3H, aromatic).
  • Mass Spectrometry: Molecular ion peak at m/z 263.7 (M⁺), with fragments at m/z 184 (loss of SO₂Cl) and m/z 122 (acetyl group).

Synthesis and Reactivity

Synthetic Routes

Chlorosulfonation of Acetylated Anisidine

A two-step process:

  • Acetylation: 5-Amino-2-methoxyphenol is treated with acetic anhydride to form 5-acetylamino-2-methoxyphenol.
  • Chlorosulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

$$
\text{C}7\text{H}9\text{NO}2 + \text{ClSO}3\text{H} \rightarrow \text{C}9\text{H}{10}\text{ClNO}4\text{S} + \text{H}2\text{O}
$$

Direct Sulfonation of Substituted Benzene Derivatives

Involves treating 5-acetylamino-2-methoxybenzene with sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃.

Key Reactions

  • Nucleophilic Substitution:

    • With amines: Forms sulfonamides (RSO₂NHR').
    • With alcohols: Produces sulfonate esters (RSO₂OR').
  • Friedel-Crafts Arylation:

    • Reacts with aromatic compounds (e.g., toluene) to form diaryl sulfones.
  • Hydrolysis:

    • In aqueous base: Generates 5-acetylamino-2-methoxybenzenesulfonic acid.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antibacterial Agents: Serves as a precursor to sulfonamide derivatives active against Pseudomonas aeruginosa.
  • Enzyme Inhibitors: Used in synthesizing carbonic anhydrase inhibitors for glaucoma treatment.

Materials Science

  • Polymer Modification: Introduces sulfonate groups into polymers for ion-exchange membranes.
  • Surface Functionalization: Enhances adhesion properties of metals in coatings.

Analytical Chemistry

  • HPLC Standards: Employed as a reference compound in method development for sulfonamide detection.

Molecular structure

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (molecular formula C₉H₁₀ClNO₄S) represents a substituted aromatic sulfonyl chloride compound with distinctive structural features [1]. The molecule consists of a benzene ring bearing three functional groups: a methoxy group at the 2-position, an acetylamino group at the 5-position, and a sulfonyl chloride group [2]. This arrangement creates a complex molecular architecture with multiple sites for potential intermolecular interactions and conformational variations [3].

Bond angles and lengths

The structural parameters of benzenesulfonyl chloride derivatives have been extensively characterized through electron diffraction studies [4]. For the core benzenesulfonyl chloride framework, key bond lengths include carbon-hydrogen bonds at 1.14 ± 0.03 Å, aromatic carbon-carbon bonds at 1.403 ± 0.010 Å, and sulfur-oxygen double bonds at 1.417 ± 0.012 Å [4]. The carbon-sulfur bond connecting the aromatic ring to the sulfonyl group measures 1.764 ± 0.009 Å, while the sulfur-chlorine bond extends to 2.047 ± 0.008 Å [4].

Critical bond angles within the sulfonyl chloride moiety include the carbon-sulfur-chlorine angle at 100.9 ± 2.0°, carbon-sulfur-oxygen angles at 110.0 ± 2.5°, and the oxygen-sulfur-oxygen angle at 122.5 ± 3.6° [4]. The oxygen-sulfur-chlorine angle measures 105.5 ± 1.8°, reflecting the tetrahedral geometry around the sulfur center [4]. These geometric parameters are consistent with the sp³ hybridization of the sulfur atom in sulfonyl compounds [5].

Conformational analysis

The conformational behavior of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride involves rotational freedom around several key bonds [6]. The acetylamino group exhibits characteristic amide conformational preferences, with the possibility of cis and trans arrangements around the carbon-nitrogen amide bond [6]. The methoxy group demonstrates rotational flexibility around the aromatic carbon-oxygen bond, with conformational preferences influenced by steric and electronic factors [7].

Computational studies on related methoxybenzene derivatives indicate that the methoxy group adopts preferred orientations to minimize steric interactions while maximizing resonance stabilization with the aromatic ring [7]. The acetylamino substituent shows conformational sensitivity, with the orientation of the acetyl group relative to the amino nitrogen affecting overall molecular geometry and intermolecular interactions [6].

Structural relationship to other benzenesulfonyl chlorides

The structural architecture of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride places it within the broader family of substituted benzenesulfonyl chlorides [8]. Compared to the parent benzenesulfonyl chloride, the presence of electron-donating methoxy and acetylamino substituents significantly modifies the electronic distribution and reactivity patterns [9]. The methoxy group at the 2-position provides ortho-directing activation, while the acetylamino group at the 5-position contributes additional electron density to the aromatic system [10].

Substituted benzenesulfonyl chlorides demonstrate systematic variations in bond lengths and angles depending on the nature and position of substituents [11]. Electron-withdrawing groups typically increase sulfur-chlorine stretching frequencies, while electron-donating groups like methoxy and acetylamino produce opposite effects [11]. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other benzenesulfonyl chloride derivatives [12].

Physical properties

Melting point (149-151°C)

The melting point of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride has been determined to be 149-151°C, indicating substantial intermolecular forces and structural organization in the solid state [1] [3]. This relatively high melting point reflects the presence of multiple polar functional groups capable of forming hydrogen bonds and dipole-dipole interactions [13]. The acetylamino group provides hydrogen bonding donor and acceptor sites, while the methoxy group and sulfonyl chloride moiety contribute additional polar interactions [14].

Comparison with related methoxybenzenesulfonyl chloride derivatives shows that the presence of the acetylamino substituent significantly elevates the melting point relative to simpler methoxy-substituted analogs [15]. The observed melting point range suggests good crystalline purity and well-defined intermolecular packing arrangements in the solid phase .

Boiling point (477.2°C at 760 mmHg)

The predicted boiling point of 477.2°C at 760 mmHg demonstrates the substantial intermolecular forces present in this compound [1] [3]. This elevated boiling point reflects the combined effects of molecular weight (263.7 g/mol), polar functional groups, and potential hydrogen bonding interactions [13]. The sulfonyl chloride group contributes significantly to the intermolecular attractions through dipole-dipole interactions and possible halogen bonding effects [17].

Comparative analysis with simpler benzenesulfonyl chloride (boiling point 251-252°C) illustrates the substantial elevation in boiling point caused by the methoxy and acetylamino substituents [17]. The additional functional groups increase both molecular weight and intermolecular interaction strength, resulting in enhanced volatility resistance [18].

Density (1.439 g/cm³)

The predicted density of 1.439 ± 0.06 g/cm³ indicates efficient molecular packing in the condensed phase [1] [3]. This density value reflects the molecular weight and the spatial arrangement of atoms within the crystal structure [13]. The presence of heavy atoms (sulfur and chlorine) and the compact arrangement of substituents around the benzene ring contribute to the relatively high density [19].

Comparison with related methoxybenzenesulfonyl chloride derivatives shows that the density falls within the expected range for substituted aromatic sulfonyl compounds [15]. The density value provides insights into the efficiency of crystal packing and the volume occupied by individual molecules in the solid state [18].

pKa values (13.49±0.70)

The predicted pKa value of 13.49 ± 0.70 indicates that 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a very weak acid [1] [13]. This high pKa value reflects the limited tendency of the compound to donate protons under normal conditions [20]. The acetylamino group, being the most likely proton donor site, exhibits weak acidity due to resonance stabilization and the electron-donating effects of the methoxy substituent [10].

The pKa value places this compound in the category of very weak acids, similar to simple amides and other nitrogen-containing aromatic compounds [20]. The electron-donating nature of both the methoxy and acetylamino groups contributes to the high pKa by stabilizing the conjugate base and making proton removal energetically unfavorable [12].

Spectroscopic characteristics

UV-visible spectroscopy

The ultraviolet-visible spectroscopic behavior of benzenesulfonyl chloride derivatives is characterized by absorption bands arising from aromatic π→π* transitions and charge-transfer interactions [21]. The presence of electron-donating methoxy and acetylamino substituents typically produces bathochromic shifts in the absorption maxima compared to unsubstituted benzenesulfonyl chloride [9]. These substituents enhance the electron density of the aromatic system, reducing the energy gap between ground and excited states [10].

The methoxy group at the 2-position contributes to extended conjugation through resonance effects, while the acetylamino group provides additional chromophoric character [12]. The combination of these substituents creates a unique absorption profile that can be used for identification and quantitative analysis [21]. The sulfonyl chloride group itself contributes to the overall electronic structure through its electron-withdrawing inductive effect [8].

Infrared spectroscopy

Infrared spectroscopic analysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride reveals characteristic absorption bands for each functional group present [22] [11]. The sulfonyl chloride moiety exhibits strong absorption bands at approximately 1370 cm⁻¹ (asymmetric sulfur-oxygen stretch) and 1170 cm⁻¹ (symmetric sulfur-oxygen stretch) [11]. The sulfur-chlorine stretching vibration appears around 380 ± 10 cm⁻¹, with the exact frequency influenced by the electron-donating substituents [11].

The acetylamino group contributes characteristic amide absorption bands, including the carbonyl stretch around 1650-1680 cm⁻¹ and nitrogen-hydrogen stretching vibrations in the 3200-3400 cm⁻¹ region [23]. The methoxy group produces carbon-oxygen stretching absorptions around 1000-1100 cm⁻¹ and carbon-hydrogen stretching bands in the 2800-3000 cm⁻¹ region [15]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ range, modified by the substitution pattern [18].

Nuclear magnetic resonance profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-(acetylamino)-2-methoxybenzenesulfonyl chloride [24]. Proton nuclear magnetic resonance spectra typically show aromatic proton signals in the 7.2-7.8 ppm range, with chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituents [25]. The methoxy group appears as a characteristic singlet around 3.9 ppm, while the acetylamino methyl group resonates around 2.0-2.2 ppm [26].

The acetylamino nitrogen-hydrogen proton, when observable, appears as a broad signal in the 5-7 ppm region, often exchange-broadened due to solvent interactions [6]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acetylamino group around 170-175 ppm, aromatic carbons in the 120-140 ppm range, and the methoxy carbon around 55-60 ppm [23]. The substitution pattern creates characteristic splitting patterns and chemical shift variations that aid in structural confirmation [24].

Mass spectrometry fragmentation patterns

Mass spectrometric analysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (molecular weight 263.7) reveals characteristic fragmentation pathways [27] [26]. The molecular ion peak appears at m/z 263, often with low intensity due to the lability of the sulfonyl chloride group [22]. Common fragmentation patterns include loss of chlorine (m/z 228), loss of sulfur dioxide and chlorine (m/z 164), and loss of the entire sulfonyl chloride group (m/z 150) .

The acetylamino substituent may fragment through loss of the acetyl group (loss of 43 mass units), while the methoxy group can be lost as a methyl radical (loss of 15 mass units) or methanol (loss of 32 mass units) [26]. Base peak formation often occurs through aromatic stabilization following elimination of the sulfonyl chloride moiety [22]. These fragmentation patterns provide diagnostic information for compound identification and structural elucidation [27].

Crystallographic data

Crystallographic analysis of substituted benzenesulfonyl chlorides reveals important structural features relevant to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride [28] [14]. Related compounds in this class typically crystallize in monoclinic or orthorhombic space groups, with molecular packing dominated by hydrogen bonding interactions involving the acetylamino group [14]. The crystal structures show intermolecular hydrogen bonds between nitrogen-hydrogen donors and oxygen acceptors from sulfonyl and methoxy groups [29].

Crystal packing arrangements demonstrate the influence of substituent positioning on intermolecular interactions [30]. The 2-methoxy and 5-acetylamino substitution pattern creates specific hydrogen bonding geometries that stabilize particular crystal forms [14]. Unit cell parameters and space group symmetry reflect the molecular shape and intermolecular interaction patterns characteristic of multiply-substituted benzenesulfonyl chlorides [28].

Computational analysis of structural properties

Computational studies using density functional theory methods provide detailed insights into the structural properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride [31] [32]. Quantum chemical calculations reveal optimized geometries that agree well with experimental structural parameters for related compounds [30]. The computed bond lengths and angles show excellent correlation with crystallographic data, validating the computational approach [31].

Electronic structure analysis demonstrates the influence of substituent effects on charge distribution and molecular orbital characteristics [32]. The methoxy and acetylamino groups significantly modify the electron density distribution compared to unsubstituted benzenesulfonyl chloride [12]. Computational studies reveal the energetic preferences for different conformational arrangements and provide insights into rotational barriers around key bonds [7]. These calculations support experimental observations of conformational behavior and intermolecular interaction patterns [30].

Table 1: Physical Properties Summary

PropertyValueReference
Molecular FormulaC₉H₁₀ClNO₄S [2] [1]
Molecular Weight263.7 g/mol [1] [3]
Melting Point149-151°C [1] [3] [13]
Boiling Point477.2±40.0°C (Predicted) [1] [3]
Density1.439±0.06 g/cm³ (Predicted) [1] [3] [13]
pKa13.49±0.70 (Predicted) [1] [13]

Table 2: Key Bond Parameters

Bond TypeLength (Å)Reference
C-H1.14 ± 0.03 [4]
C-C (aromatic)1.403 ± 0.010 [4]
S-O1.417 ± 0.012 [4]
C-S1.764 ± 0.009 [4]
S-Cl2.047 ± 0.008 [4]

Table 3: Bond Angles

Bond AngleValue (°)Reference
C-S-Cl100.9 ± 2.0 [4]
C-S-O110.0 ± 2.5 [4]
O-S-O122.5 ± 3.6 [4]
O-S-Cl105.5 ± 1.8 [4]

The synthesis of benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-, relies on several well-established traditional methods that have been refined over decades of industrial practice. The most fundamental approach involves direct chlorosulfonation using chlorosulfonic acid as the primary sulfonating agent [1] [2]. This method represents the cornerstone of sulfonyl chloride synthesis, utilizing the powerful electrophilic nature of chlorosulfonic acid to introduce the sulfonyl chloride functionality directly onto aromatic systems [1] [3].

The classical chlorosulfonation procedure involves treating the acetanilide precursor with chlorosulfonic acid under controlled temperature conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where chlorosulfonic acid acts as both the sulfonating agent and chlorinating agent [1] [4]. Traditional protocols employ molar ratios of chlorosulfonic acid to substrate ranging from 5:1 to 8:1, ensuring complete conversion while driving the equilibrium toward product formation [2].

An alternative traditional route utilizes a two-step process involving initial sulfonation followed by chlorination [3] [5]. This approach first converts the aromatic compound to the corresponding sulfonic acid using chlorosulfonic acid or oleum, then treats the sulfonic acid with thionyl chloride or phosphorus pentachloride to generate the sulfonyl chloride [5]. The two-step method offers better control over reaction conditions and can reduce unwanted side reactions, particularly when dealing with sensitive substituents like the acetylamino and methoxy groups present in the target compound [5].

The Sandmeyer-type reaction represents another traditional synthetic route, particularly valuable when starting from readily available aniline derivatives [6] [7]. This method involves diazotization of the corresponding aniline followed by treatment with sulfur dioxide and copper salts [6] [3]. Benzenediazonium chloride reacts with sulfur dioxide and copper(I) chloride to yield the sulfonyl chloride directly, with nitrogen gas as the only byproduct [3].

Phosphorus pentachloride treatment of sodium sulfonates constitutes an additional traditional method [8] [3]. This approach requires heating the sodium sulfonate with phosphorus pentachloride at elevated temperatures, typically 170-180°C for several hours [5]. While effective, this method suffers from harsh reaction conditions and the generation of toxic byproducts, limiting its practical application for sensitive compounds [5].

The Reed reaction, although primarily used for aliphatic sulfonyl chlorides, has found limited application in aromatic systems [3]. This method involves the direct reaction of hydrocarbons with sulfur dioxide and chlorine under radical conditions [9]. However, its application to substituted aromatic compounds like the target molecule is restricted due to selectivity issues and potential degradation of sensitive functional groups.

Modern synthetic approaches

Continuous flow technologies

Modern continuous flow technologies have revolutionized the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processes in terms of safety, efficiency, and product quality [10] [11]. Continuous flow systems provide enhanced heat and mass transfer characteristics, enabling precise control over highly exothermic chlorosulfonation reactions [10] [12].

The fundamental advantage of continuous flow synthesis lies in the dramatic reduction of reaction volumes and the ability to maintain precise temperature control throughout the process [10] [11]. For sulfonyl chloride synthesis, this translates to improved safety profiles by minimizing the risk of thermal runaway reactions that are characteristic of chlorosulfonic acid chemistry [12]. Flow reactors typically operate with residence times ranging from 10 seconds to several minutes, compared to hours required in batch processes [10] [11].

Recent developments in continuous flow protocols have demonstrated the synthesis of sulfonyl chlorides from disulfides and thiols using oxidative chlorination reagents [10] [11]. These methods employ residence times as short as 41 seconds while achieving space-time yields of 6.7 kg L⁻¹ h⁻¹, representing a significant improvement over batch processes [10]. The enhanced mass transfer in flow systems enables the use of heterogeneous catalysts and biphasic reaction systems that would be impractical in batch operations [11].

Continuous flow systems also facilitate the implementation of in-situ quenching and work-up procedures [13]. This capability is particularly valuable for sulfonyl chloride synthesis, where the products are moisture-sensitive and prone to hydrolysis [13]. Inline separation and purification steps can be integrated directly into the flow system, reducing product handling and improving overall yields [12].

Two-temperature zone methods

Two-temperature zone methods represent a sophisticated approach to sulfonyl chloride synthesis that addresses the distinct thermal requirements of different reaction stages [14] . This technology employs sequential temperature control to optimize both the initial sulfonation step and the subsequent chlorination reaction [14].

The two-temperature zone approach typically involves an initial low-temperature zone (5-15°C) for the controlled addition and mixing of chlorosulfonic acid with the aromatic substrate [14]. This controlled initiation prevents violent exothermic reactions while ensuring proper stoichiometric mixing . The reaction mixture then passes through a higher temperature zone (60-80°C) where the chlorosulfonation reaction proceeds to completion [14].

Patent literature describes continuous synthesis methods employing two-temperature zone reactors for the production of para-acetamido benzenesulfonyl chloride derivatives [14]. These systems achieve yields exceeding 85% while maintaining precise temperature control throughout the process [14]. The method particularly benefits compounds containing sensitive functional groups, as the controlled temperature progression minimizes decomposition pathways .

The two-temperature zone method offers significant advantages in terms of product quality and reaction selectivity [14]. By separating the mixing and reaction phases, this approach reduces the formation of side products and improves the overall atom economy of the process . Industrial implementations of this technology have demonstrated successful scale-up to multi-kilogram production levels [14].

Microreactor applications

Microreactor technology has emerged as a powerful tool for sulfonyl chloride synthesis, offering unparalleled control over reaction parameters and enhanced safety profiles [16] [17]. The small channel dimensions of microreactors provide exceptional heat and mass transfer rates, enabling precise control of highly exothermic reactions [16] [18].

Microchannel reactors designed for sulfonyl chloride synthesis typically feature channel diameters in the range of 100-500 micrometers [16]. These dimensions ensure rapid heat removal and uniform temperature distribution, critical factors for controlling chlorosulfonation reactions [17]. The high surface-area-to-volume ratio in microreactors facilitates efficient heat exchange, preventing hotspot formation and thermal decomposition of products [16].

Recent applications of microreactor technology for para-toluenesulfonyl chloride synthesis have demonstrated residence times as short as 10 seconds with quantitative conversions [16]. The micromixing capabilities enable rapid and uniform contact between chlorosulfonic acid and the aromatic substrate, improving reaction selectivity and reducing byproduct formation [17].

Membrane dispersion microreactors represent an advanced variant of this technology, employing controlled mixing through microporous membranes [19]. This approach provides even more precise control over reactant addition rates and mixing patterns, further enhancing reaction efficiency and product quality [19]. Such systems have achieved space-time yields exceeding 8 kg L⁻¹ h⁻¹ for sulfonyl chloride synthesis [17].

Starting materials and reagents

Role of chlorosulfonic acid

Chlorosulfonic acid serves as the cornerstone reagent in sulfonyl chloride synthesis, functioning simultaneously as both the sulfonating agent and the source of electrophilic chlorine [2] [20]. This dual functionality makes chlorosulfonic acid uniquely suited for the direct conversion of aromatic compounds to sulfonyl chlorides in a single synthetic operation [2].

The mechanism of chlorosulfonic acid action involves initial electrophilic attack on the aromatic ring, forming the intermediate sulfonic acid [2]. This intermediate then undergoes chlorination by a second equivalent of chlorosulfonic acid, yielding the desired sulfonyl chloride and sulfuric acid as a byproduct [2]. The reversible nature of the chlorination step necessitates the use of excess chlorosulfonic acid to drive the reaction to completion [2].

Commercial chlorosulfonic acid typically contains 98-99.5% active ingredient, with sulfuric acid (0.2-2%), free sulfur trioxide (0-2%), and hydrogen chloride (0-0.5%) as the primary impurities [2]. Iron content, resulting from storage in steel containers, typically ranges from 5-50 ppm and can affect product quality in sensitive applications [2]. For pharmaceutical intermediates like benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-, high-purity chlorosulfonic acid stored in glass or glass-lined vessels is preferred [2].

The stoichiometry of chlorosulfonic acid consumption is critical for optimal yields [2]. Industrial practice typically employs molar ratios of 5:1 to 8:1 chlorosulfonic acid to substrate, balancing complete conversion against reagent cost and waste generation [1] [2]. Lower ratios may result in incomplete conversion, while excessive amounts lead to increased waste acid disposal costs and potential product degradation [2].

Alternative sulfonating agents

While chlorosulfonic acid remains the preferred reagent for sulfonyl chloride synthesis, several alternative sulfonating agents have been developed to address specific synthetic challenges or environmental concerns [21] [22]. These alternatives offer varying advantages in terms of selectivity, reaction conditions, and waste minimization [22] [20].

Sulfur trioxide represents a powerful alternative sulfonating agent, particularly when used in combination with hydrogen chloride [20] [23]. This combination can be generated in situ or employed as pre-formed reagent systems [20]. The use of sulfur trioxide offers advantages in terms of atom economy and reduced acid waste generation compared to chlorosulfonic acid [20] [23].

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild chlorinating agent for converting sulfonic acids to sulfonyl chlorides [22]. This reagent operates under neutral conditions in refluxing acetone, offering significantly milder reaction conditions compared to traditional methods [22]. The approach is particularly valuable for sensitive substrates that may decompose under strongly acidic conditions [22].

Thionyl chloride combined with dimethylformamide provides another alternative route, particularly for the conversion of sulfonic acids to sulfonyl chlorides [22]. However, this method suffers from the tendency of products to form complexes with dimethylformamide, requiring additional purification steps [22]. The method is most applicable to simple, unsubstituted aromatic sulfonyl chlorides [22].

Phosphoryl chloride and phosphorus pentachloride represent classical alternatives for sulfonyl chloride formation from sulfonic acids [22] [5]. These reagents typically require harsh conditions, such as heating at 170-180°C for many hours, and generate toxic byproducts [22]. Their use is generally limited to robust substrates that can tolerate the severe reaction conditions [5].

Reaction conditions optimization

Temperature effects

Temperature control represents the most critical parameter in sulfonyl chloride synthesis, directly influencing reaction rate, selectivity, and product stability [24] [25]. The highly exothermic nature of chlorosulfonation reactions necessitates precise thermal management to prevent decomposition of both starting materials and products [24].

Kinetic studies of sulfonyl chloride formation reveal complex temperature dependencies that vary significantly with substrate structure and reaction conditions [24]. For benzenesulfonyl chloride derivatives, optimal reaction temperatures typically range from 5-15°C for the initial mixing phase, followed by controlled heating to 60-80°C for reaction completion [24] [25]. This temperature profile balances reaction rate with product stability and selectivity [24].

The activation energy for chlorosulfonation reactions typically ranges from 40-60 kJ/mol, indicating moderate temperature sensitivity [24]. However, competing decomposition reactions often exhibit higher activation energies, making temperature control critical for maintaining high yields [24]. Excessive temperatures can lead to desulfonation, deacetylation of the acetylamino group, or demethylation of the methoxy substituent [24].

Heat capacity measurements for sulfonyl chloride hydrolysis reactions provide insights into the thermal stability of these compounds [24]. The data indicates that sulfonyl chlorides containing electron-donating substituents, such as the methoxy group in the target compound, exhibit enhanced thermal stability compared to electron-withdrawing derivatives [24]. This enhanced stability allows for more flexible temperature control during synthesis and purification [24].

Temperature-dependent side reactions represent a significant challenge in sulfonyl chloride synthesis [24] [25]. At elevated temperatures, chlorosulfonic acid can undergo decomposition to form sulfur trioxide, hydrogen chloride, and other reactive species [2]. These decomposition products can participate in unwanted side reactions, leading to reduced yields and product contamination [2] [24].

Solvent system selection

Solvent selection plays a crucial role in sulfonyl chloride synthesis, affecting reaction kinetics, product solubility, and separation efficiency [25] [26]. The ideal solvent system must be inert toward chlorosulfonic acid while providing adequate solubility for both reactants and products [13] [26].

Dichloromethane represents the most commonly employed solvent for sulfonyl chloride synthesis due to its chemical inertness, appropriate boiling point, and excellent solvating properties [13] [27]. The low water solubility of dichloromethane (less than 0.3% by weight) minimizes hydrolysis of both reagents and products [13]. Additionally, the relatively low boiling point (40°C) facilitates product isolation through simple distillation [13].

Halogenated aliphatic solvents generally offer superior performance compared to aromatic solvents for sulfonyl chloride synthesis [13]. Aromatic solvents such as benzene and toluene can undergo side reactions with sulfonyl chlorides at elevated temperatures, forming sulfones and reducing product yields [13]. The use of halogenated solvents also provides better temperature control due to their higher thermal conductivity [13].

Mixed solvent systems combining dichloromethane with acetonitrile have shown particular promise for continuous flow applications [25]. Acetonitrile provides enhanced solubility for polar intermediates while maintaining chemical inertness toward the reaction components [25]. The combination offers improved mass transfer characteristics and enables higher substrate concentrations than either solvent alone [25].

Solvent recovery and recycling considerations have become increasingly important in industrial applications [28] [29]. High-quality dichloromethane recovery typically achieves 85-95% efficiency using standard distillation techniques [29]. The recovered solvent can be directly recycled to the process after appropriate quality testing, significantly reducing operating costs and environmental impact [29].

Catalyst considerations

While many sulfonyl chloride syntheses proceed without added catalysts, certain catalyst systems can enhance reaction efficiency, selectivity, and environmental performance [25] [12]. The choice of catalyst depends on the specific synthetic route and desired process characteristics [12].

Copper salts, particularly copper(I) chloride, serve as essential catalysts in Sandmeyer-type sulfonyl chloride syntheses [6] [25]. These catalysts facilitate single electron transfer processes that enable the conversion of diazonium salts to sulfonyl chlorides [6]. The catalyst loading typically ranges from 2-5 mol%, with higher loadings providing faster reaction rates but increased product contamination [25].

Photocatalytic systems represent an emerging area of catalyst development for sulfonyl chloride synthesis [25] [30]. Potassium poly(heptazine imide) has demonstrated effectiveness as a heterogeneous photocatalyst for the conversion of aryldiazonium salts to sulfonyl chlorides under visible light irradiation [25]. This system operates under mild conditions at room temperature, avoiding the harsh thermal conditions typical of traditional methods [25].

Lewis acid catalysts can enhance the electrophilicity of sulfonating reagents, potentially reducing reaction temperatures and improving selectivity [31]. However, the strongly acidic conditions typical of chlorosulfonation reactions often preclude the use of sensitive Lewis acid catalysts [31]. Only robust catalyst systems based on metal chlorides or fluorides have shown practical utility [31].

The recyclability of heterogeneous catalysts represents a significant advantage for industrial applications [25]. Photocatalytic systems using carbon nitride materials have demonstrated stable performance over multiple reaction cycles without significant deactivation [25]. This stability enables continuous operation and reduces catalyst replacement costs [25].

Scale-up considerations and challenges

The transition from laboratory-scale synthesis to industrial production of benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-, presents numerous technical and safety challenges that require careful consideration [12] [29]. Scale-up success depends on maintaining reaction control while addressing heat transfer limitations, safety concerns, and economic optimization [12].

Heat management represents the primary challenge in scaling sulfonyl chloride synthesis due to the highly exothermic nature of chlorosulfonation reactions [12] [13]. Industrial reactors must be designed with adequate heat removal capacity to prevent thermal runaway, particularly given that reaction heat generation scales with reactor volume while heat removal scales with surface area [12]. This fundamental scaling limitation necessitates specialized reactor designs with enhanced heat transfer surfaces [12].

Mass transfer limitations become increasingly significant at larger scales, potentially affecting reaction selectivity and yield [12]. The rapid reaction kinetics of chlorosulfonation require intimate mixing of reactants to prevent local concentration gradients that can lead to side product formation [12]. Industrial stirring systems must be designed to maintain adequate mixing intensity while minimizing mechanical stress on sensitive equipment [12].

Material handling and storage considerations become critical at industrial scale due to the corrosive nature of chlorosulfonic acid and the moisture sensitivity of sulfonyl chloride products [29] [32]. Specialized materials of construction, including glass-lined steel, high-grade stainless steel alloys, or fluoropolymer-lined equipment, are required to prevent corrosion and product contamination [29] [32]. Storage systems must incorporate dry nitrogen blanketing to prevent hydrolysis of both reactants and products [29].

Safety systems for large-scale sulfonyl chloride production must address multiple hazards including chemical reactivity, corrosivity, and toxicity [32] [29]. Emergency response procedures must account for the generation of hydrogen chloride and sulfur dioxide gases in case of equipment failure or process upset [32]. Proper ventilation systems and gas scrubbing capabilities are essential to protect personnel and the environment [32].

Quality control and analytical monitoring become more complex at industrial scale due to the need for real-time process monitoring and batch-to-batch consistency [12]. Online analytical methods such as infrared spectroscopy and pH monitoring enable continuous process control, while traditional analytical methods provide verification of product quality [12]. Statistical process control methods help maintain consistent product quality across multiple production batches [12].

Economic optimization of large-scale synthesis involves balancing raw material costs, energy consumption, waste disposal expenses, and capital equipment investment [29]. Process intensification through continuous flow technology can reduce equipment size and capital costs while improving safety and product quality [12]. However, the implementation of new technology requires careful evaluation of technical risks and operational complexity [12].

Green chemistry approaches

Atom economy

Atom economy represents a fundamental metric for evaluating the environmental efficiency of sulfonyl chloride synthesis routes [33] [28]. Traditional chlorosulfonation methods typically achieve atom economies in the range of 65-75%, with significant room for improvement through process optimization and alternative synthetic strategies [33].

The theoretical atom economy for direct chlorosulfonation using chlorosulfonic acid can be calculated by considering the molecular weights of reactants and products [33]. For the conversion of acetanilide to the corresponding sulfonyl chloride, the theoretical atom economy reaches approximately 82%, assuming complete incorporation of the sulfur and chlorine atoms from chlorosulfonic acid [33]. However, practical atom economies are lower due to the need for excess reagents and the generation of sulfuric acid byproduct [33].

Modern continuous flow processes demonstrate improved atom economy through better stoichiometric control and reduced reagent waste [34] [33]. Flow systems enable precise metering of reagents, minimizing excess chlorosulfonic acid while ensuring complete conversion [34]. This improved stoichiometric control can increase practical atom economy to 80-90% for optimized systems [34].

Alternative synthetic routes using sulfur dioxide surrogates and oxidative chlorination strategies offer potential improvements in atom economy [34] [10]. Electrochemical synthesis routes eliminate the need for stoichiometric oxidants, incorporating electrons as the only "reagent" for oxidation steps [34]. These approaches can achieve theoretical atom economies approaching 95% when properly designed [34].

Catalyst development focusing on turnover number and selectivity can further enhance atom economy by reducing catalyst loading and minimizing side product formation [33]. Photocatalytic systems demonstrate particular promise, with some reactions achieving complete substrate conversion using catalyst loadings below 1 mol% [25]. The development of recyclable heterogeneous catalysts contributes to overall process efficiency by reducing catalyst waste [25].

Waste reduction strategies

Waste minimization in sulfonyl chloride synthesis requires a comprehensive approach addressing both chemical waste and process inefficiencies [28] [35]. Traditional synthesis methods generate significant quantities of waste acid, primarily sulfuric acid from chlorosulfonic acid consumption, requiring specialized treatment and disposal [28].

Solvent recovery and recycling represents the most immediate opportunity for waste reduction in sulfonyl chloride synthesis [29] [28]. High-efficiency distillation systems can recover 85-95% of organic solvents, with the recovered material meeting specifications for direct reuse [29]. Implementation of advanced separation technologies such as membrane distillation can further improve recovery efficiency while reducing energy consumption [29].

Acid waste minimization strategies focus on optimizing chlorosulfonic acid stoichiometry and developing recovery methods for waste sulfuric acid [28] [35]. Process optimization can reduce chlorosulfonic acid consumption from traditional ratios of 8:1 to more efficient ratios of 5:1 or lower [28]. The resulting sulfuric acid byproduct can be concentrated and purified for sale as a commercial product, converting waste into revenue [35].

Alternative reagent systems offer potential for eliminating certain waste streams entirely [22] [34]. The use of cyanuric chloride for sulfonic acid chlorination generates only triazine byproducts that can be easily separated and potentially recycled [22]. Electrochemical synthesis eliminates chemical oxidants entirely, producing only electrons as the "reagent" for oxidation steps [34].

Process intensification through continuous flow technology reduces waste generation by improving reaction efficiency and enabling inline purification [12] [10]. Flow systems minimize hold-up volumes and reduce the need for intermediate storage, decreasing losses to handling and transfer operations [12]. Integrated separation processes eliminate the need for multiple purification steps and their associated waste streams [10].

Energy efficiency improvements

Energy consumption optimization in sulfonyl chloride synthesis involves addressing both thermal energy requirements and mechanical energy for mixing and separation [36] [37]. Traditional batch processes typically consume 2.5-4.0 GJ per ton of product, with significant potential for improvement through process intensification and heat integration [36].

Heat integration strategies can recover and reuse thermal energy from exothermic chlorosulfonation reactions [36] [12]. The substantial heat release from these reactions can be captured and used for solvent recovery, product purification, or preheating of feed streams [36]. Properly designed heat exchanger networks can reduce external heating requirements by 30-40% [36].

Microreactor and continuous flow technologies offer inherent energy efficiency advantages through enhanced heat and mass transfer [10] [12]. The high surface-area-to-volume ratios in these systems enable rapid heat removal without external cooling, while short residence times reduce overall energy requirements [10]. Some flow systems demonstrate energy consumption reductions of 40-50% compared to equivalent batch processes [12].

Process automation and advanced control systems contribute to energy efficiency by optimizing operating conditions in real time [12] [36]. Automated systems can adjust temperature, flow rates, and other parameters to maintain optimal efficiency while responding to feedstock variations and equipment performance changes [12]. Model predictive control algorithms can anticipate process disturbances and make proactive adjustments to maintain energy efficiency [36].

Alternative energy sources, including renewable electricity for electrochemical synthesis and solar thermal energy for heating applications, offer pathways toward carbon-neutral production [34] [36]. Electrochemical synthesis routes powered by renewable electricity can achieve near-zero carbon footprints while maintaining high process efficiency [34]. The integration of renewable energy sources requires careful consideration of process scheduling and energy storage to accommodate variability in renewable energy availability [36].

XLogP3

1.2

UNII

0F3N8S2E4P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5804-73-9

Wikipedia

5-Acetylamino-2-methoxybenzenesulfonyl chloride

General Manufacturing Information

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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